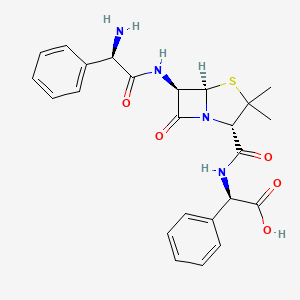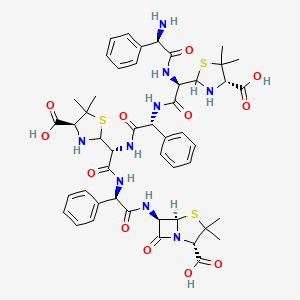![molecular formula C15H12ClNO B605561 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine CAS No. 80306-38-3](/img/structure/B605561.png)
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR7 is a compound known for its role as an antagonist of the retinoic acid receptor alpha (RARα). It is a non-typical retinoic acid receptor alpha antagonist that specifically activates chaperone-mediated autophagy without affecting macroautophagy
Mechanism of Action
Target of Action
It’s known that oxazine derivatives, such as ar-7, can serve as functional kernels to construct single-molecule switches . These switches are a central research target in molecular electronics .
Mode of Action
AR-7, as an oxazine derivative, is theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state when linking appropriate conjugated molecules to carbon electrodes . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The de/rehydrogenation of 1,4-oxazine linkers, like ar-7, is known to efficiently switch single-molecule junctions between different conducting states .
Result of Action
The primary result of AR-7’s action is the switching of single-molecule junctions between different conducting states . This could have potential applications in the field of molecular electronics .
Action Environment
The environment can significantly influence the action, efficacy, and stability of AR-7. For instance, the process of de/rehydrogenation of 1,4-oxazine linkers, like AR-7, is influenced by the presence of carbon electrodes . Additionally, the presence of an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR7 involves the preparation of a retinoic acid derivative. The process typically includes the following steps:
Formation of the Core Structure: The core structure of AR7 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Specific functional groups are introduced to the core structure to achieve the desired chemical properties. This may involve halogenation, nitration, or other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of AR7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include:
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Implementing large-scale purification methods such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: AR7 undergoes various chemical reactions, including:
Oxidation: AR7 can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on AR7, potentially changing its interaction with biological targets.
Substitution: AR7 can undergo substitution reactions where specific atoms or groups are replaced by others, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of AR7, while substitution reactions can produce various derivatives with altered functional groups.
Scientific Research Applications
AR7 has a wide range of scientific research applications, including:
Chemistry: AR7 is used as a tool to study the mechanisms of retinoic acid receptor alpha antagonism and chaperone-mediated autophagy.
Biology: It is employed in cellular studies to investigate the role of chaperone-mediated autophagy in cellular quality control and stress response.
Medicine: AR7 has potential therapeutic applications in treating diseases related to autophagy dysfunction, such as neurodegenerative diseases and certain cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Tarenflurbil: An inverse agonist of the retinoic acid receptor.
Acitretin: A retinoid used in the treatment of psoriasis.
Adapalene: A dual retinoic acid receptor and retinoid X receptor agonist used in dermatology.
Uniqueness of AR7: AR7 is unique in its ability to specifically activate chaperone-mediated autophagy without affecting macroautophagy. This selective activation makes it a valuable tool for studying the role of chaperone-mediated autophagy in cellular processes and for developing potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80306-38-3 |
Source


|
| Record name | 80306-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

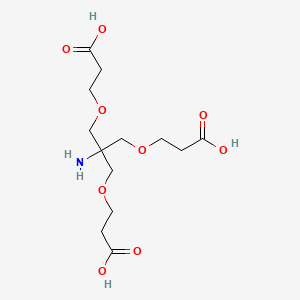

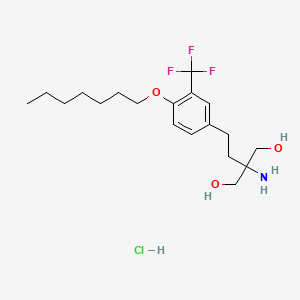
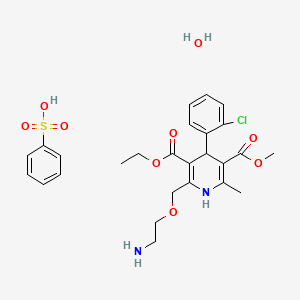
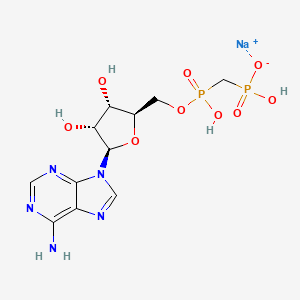
![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)
